molecular formula C15H13N3O2S B2485279 N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide CAS No. 478033-07-7

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide

Cat. No.: B2485279
CAS No.: 478033-07-7
M. Wt: 299.35
InChI Key: JMMBEVHWHAZHIL-LGMDPLHJSA-N
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Description

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide is a complex organic compound that features a quinazoline and thiophene moiety. Quinazoline derivatives are known for their diverse biological activities, while thiophene derivatives are widely used in pharmaceuticals and materials science due to their unique electronic properties.

Scientific Research Applications

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazoline with thiophene-2-carboxylic acid under dehydrating conditions. Catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-[(4Z)-3-ethyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as

Properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-18-13(17-14(19)12-8-5-9-21-12)10-6-3-4-7-11(10)16-15(18)20/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZHXRKPHKIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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